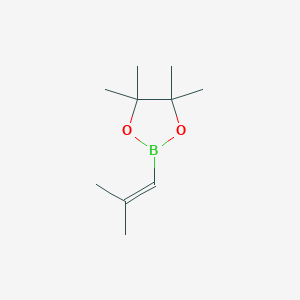
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can be compared with other similar compounds, such as:
Tert-butyl (4S)-4-(2-methylpropyl)-2-oxo-1,3-oxazolidine-3-carboxylate: This compound lacks one of the oxo groups, which can affect its reactivity and applications.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-thiazolidine-3-carboxylate: The presence of a sulfur atom in the ring can lead to different chemical properties and biological activities.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-acetate: The acetate ester group can influence the compound’s solubility and reactivity.
Eigenschaften
CAS-Nummer |
125814-33-7 |
|---|---|
Molekularformel |
C12H19NO5 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)







![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)

![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
